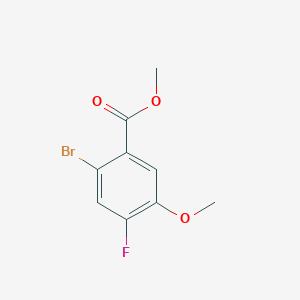

Methyl 2-bromo-4-fluoro-5-methoxybenzoate

Description

Properties

IUPAC Name |

methyl 2-bromo-4-fluoro-5-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO3/c1-13-8-3-5(9(12)14-2)6(10)4-7(8)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDJBAOOGTMLSCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20735165 | |

| Record name | Methyl 2-bromo-4-fluoro-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007455-22-2 | |

| Record name | Benzoic acid, 2-bromo-4-fluoro-5-methoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1007455-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-bromo-4-fluoro-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl 2-bromo-4-fluoro-5-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-bromo-4-fluoro-5-methoxybenzoate is a halogenated aromatic ester of significant interest in the fields of medicinal chemistry and drug development. Its multifaceted structure, incorporating a bromine atom, a fluorine atom, and a methoxy group on the benzene ring, provides a unique scaffold for the synthesis of novel pharmaceutical compounds. The strategic placement of these functional groups allows for diverse chemical modifications, making it a valuable building block in the design of targeted therapeutics. Understanding the fundamental physical properties of this compound is paramount for its effective handling, characterization, and application in synthetic chemistry. This guide provides a comprehensive overview of the known physical characteristics of Methyl 2-bromo-4-fluoro-5-methoxybenzoate and outlines the established methodologies for their experimental determination.

Core Physical and Chemical Identifiers

A solid foundation in the fundamental identifiers of a chemical entity is crucial for any scientific investigation. The following table summarizes the key molecular and registry information for Methyl 2-bromo-4-fluoro-5-methoxybenzoate.

| Identifier | Value |

| Chemical Name | Methyl 2-bromo-4-fluoro-5-methoxybenzoate |

| CAS Number | 1007455-22-2 |

| Molecular Formula | C₉H₈BrFO₃[1] |

| Molecular Weight | 263.06 g/mol [1] |

| Appearance | White to off-white crystalline solid[1] |

| Melting Point | 36 - 38 °C |

Experimental Determination of Physical Properties

The precise measurement of physical properties is a cornerstone of chemical characterization, providing insights into purity, stability, and potential applications. This section details the standardized experimental protocols for determining the key physical parameters of Methyl 2-bromo-4-fluoro-5-methoxybenzoate.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.

-

Sample Preparation: A small amount of the crystalline Methyl 2-bromo-4-fluoro-5-methoxybenzoate is finely crushed into a powder.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Caption: Workflow for the determination of a compound's melting point.

Boiling Point Determination

-

Sample Preparation: A small amount of the liquid sample (if the compound is melted) is placed in a fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.

-

Apparatus Assembly: The fusion tube is attached to a thermometer and heated in a suitable heating bath (e.g., oil bath).

-

Heating and Observation: The bath is heated slowly. As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.

-

Data Recording: The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Caption: Experimental setup for boiling point determination.

Solubility Analysis

The solubility of a compound in various solvents is a critical parameter, influencing reaction conditions, purification methods, and formulation development. Methyl 2-bromo-4-fluoro-5-methoxybenzoate is generally soluble in organic solvents.[1] A systematic approach is necessary to quantify its solubility.

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane).

-

Sample Addition: A small, measured amount of the solute (e.g., 10 mg) is added to a test tube containing a fixed volume of the solvent (e.g., 1 mL).

-

Observation: The mixture is agitated, and the solubility is observed at room temperature. Observations should note if the compound is fully soluble, partially soluble, or insoluble.

-

Heating: If the compound is not soluble at room temperature, the mixture can be gently heated to assess solubility at elevated temperatures.

Caption: A logical flow for assessing compound solubility.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the molecular structure and purity of a synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The aromatic region of the ¹H NMR spectrum would show distinct signals for the protons on the benzene ring, with coupling patterns revealing their relative positions. The chemical shifts of the methoxy and methyl ester protons would also be characteristic. In ¹³C NMR, the number of signals in the aromatic region (typically 120-150 ppm) can help confirm the substitution pattern.[2]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would exhibit characteristic absorption bands for the functional groups present. Key expected peaks would include the C=O stretch of the ester group (around 1720-1740 cm⁻¹), C-O stretching vibrations, and aromatic C-H and C=C stretching bands. The presence of the C-Br and C-F bonds would also give rise to absorptions in the fingerprint region.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The presence of bromine would be indicated by a characteristic M+2 isotopic peak with an intensity almost equal to the molecular ion peak, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[3]

Conclusion

Methyl 2-bromo-4-fluoro-5-methoxybenzoate is a key intermediate with significant potential in synthetic and medicinal chemistry. A thorough understanding of its physical properties, as outlined in this guide, is essential for its successful utilization in research and development. The experimental protocols provided offer a robust framework for the in-house determination of these properties, ensuring data integrity and facilitating the advancement of scientific discovery.

References

-

University of Calgary. (n.d.). Melting Point Determination. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 4-bromo-2-fluoro-6-methoxybenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-bromo-5-fluoro-2-hydroxybenzoate. Retrieved from [Link]

-

ResearchGate. (n.a.). FT-IR spectra of sodium benzoate (SB) and sodium benzoate-capped SNPs.... Retrieved from [Link]

-

ACS Publications. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Retrieved from [Link]

-

Academia.edu. (2021). experiment (1) determination of melting points. Retrieved from [Link]_

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

-

YouTube. (2021). Interpreting Aromatic NMR Signals. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

Sources

A Technical Guide to Methyl 2-bromo-4-fluoro-5-methoxybenzoate: Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary

Methyl 2-bromo-4-fluoro-5-methoxybenzoate is a highly functionalized aromatic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring four distinct functional groups—a bromine atom, a fluorine atom, a methoxy group, and a methyl ester—provides a versatile scaffold for the synthesis of complex molecular architectures. The strategic placement of these groups allows for a range of selective chemical transformations, most notably palladium-catalyzed cross-coupling reactions at the bromo position. This guide provides an in-depth analysis of the compound's chemical properties, a validated synthetic protocol, spectroscopic characterization, and a discussion of its strategic application in modern drug discovery, particularly in the development of kinase inhibitors.

Core Chemical Identity and Physicochemical Properties

Methyl 2-bromo-4-fluoro-5-methoxybenzoate is a polysubstituted benzene derivative that serves as a pivotal intermediate in multi-step organic synthesis. The interplay of its electron-donating (methoxy) and electron-withdrawing (fluoro, bromo, ester) substituents creates a unique electronic and steric environment, dictating its reactivity.

Caption: Chemical structure of Methyl 2-bromo-4-fluoro-5-methoxybenzoate.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 1007455-22-2 | |

| Molecular Formula | C₉H₈BrFO₃ | [1] |

| Molecular Weight | 263.06 g/mol | [1] |

| IUPAC Name | methyl 2-bromo-4-fluoro-5-methoxybenzoate | |

| SMILES | COC(=O)C1=C(Br)C=C(F)C(OC)=C1 | [1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical Form | Low Melting Solid / Solid | |

| Melting Point | 36 - 38 °C | |

| Storage | Sealed in dry, room temperature | [1] |

Synthesis and Mechanistic Insights

The synthesis of highly substituted aromatic rings requires a robust and regioselective strategy. A common and effective method for introducing a bromine atom ortho to an activating group is via the Sandmeyer reaction, starting from a corresponding aniline derivative. This approach offers high yields and excellent positional control.

The causality for this choice is rooted in the reliability of diazotization chemistry. The transformation of a stable amino group into a highly reactive diazonium salt provides an outstanding leaving group (N₂ gas), facilitating substitution reactions that are otherwise challenging.

Caption: Synthetic workflow via the Sandmeyer reaction.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is adapted from established procedures for similar substrates.[2]

-

Reagents & Equipment:

-

Methyl 2-amino-4-fluoro-5-methoxybenzoate (1.0 eq)

-

48% Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂) (1.0 eq)

-

Copper(I) bromide (CuBr) (1.0 eq)

-

Ethyl acetate, Water (deionized), Sodium sulfate (anhydrous)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

-

-

Step-by-Step Methodology:

-

Diazotization: Suspend Methyl 2-amino-4-fluoro-5-methoxybenzoate in 48% HBr in a round-bottom flask. Cool the suspension to 0 °C in an ice bath with vigorous stirring.

-

Causality: The low temperature is critical to maintain the stability of the diazonium salt intermediate formed in the next step, preventing its premature decomposition to phenols or other side products.

-

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the internal temperature does not exceed 5 °C.

-

Stir the resulting solution at 0 °C for 30 minutes. The formation of the diazonium salt is typically indicated by a change in color and the complete dissolution of the starting material.

-

Sandmeyer Reaction: To this solution, add Copper(I) bromide portion-wise at 0 °C.

-

Causality: Cu(I)Br catalyzes the substitution of the diazonium group with bromide via a single-electron transfer mechanism, leading to the formation of the desired aryl bromide, nitrogen gas, and regenerating the Cu(II) species.

-

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until the evolution of N₂ gas ceases.

-

Workup & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product.

-

Spectroscopic Characterization and Validation

Confirming the identity and purity of the synthesized product is a cornerstone of a self-validating protocol. A combination of NMR, IR, and Mass Spectrometry provides unambiguous structural elucidation.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Chemical Shifts / Bands | Rationale |

| ¹H NMR (CDCl₃) | ~7.5-7.8 ppm (d, 1H), ~7.1-7.4 ppm (d, 1H), ~3.9 ppm (s, 3H), ~3.8 ppm (s, 3H) | Two aromatic protons exhibiting doublet splitting due to coupling with the ¹⁹F atom. Two distinct singlets for the non-equivalent methoxy and methyl ester protons. |

| ¹³C NMR (CDCl₃) | ~165 ppm (C=O), ~150-160 ppm (C-F, C-O), ~110-125 ppm (Aromatic C-H, C-Br), ~60 ppm (O-CH₃), ~52 ppm (Ester O-CH₃) | Characteristic peaks for the ester carbonyl, aromatic carbons with strong influence from F and O substituents, and the two aliphatic methyl carbons. |

| IR (KBr/ATR) | ~1730 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-O stretch), ~1050 cm⁻¹ (C-F stretch) | Strong carbonyl absorption from the ester is the most prominent feature. Asymmetric C-O-C stretching from the ether and ester, and a C-F bond vibration are also expected.[3] |

| Mass Spec. (EI) | Isotopic cluster at m/z 262 and 264 (approx. 1:1 ratio) | The presence of a single bromine atom results in a characteristic M⁺ and M⁺+2 isotopic pattern with nearly equal intensity, confirming the incorporation of bromine. |

Chemical Reactivity and Strategic Applications

The primary value of Methyl 2-bromo-4-fluoro-5-methoxybenzoate lies in its capacity as a versatile synthetic hub. The carbon-bromine bond is the most reactive site for transformations, particularly palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of carbon-carbon and carbon-nitrogen bonds, which is fundamental to building the complex scaffolds required for modern pharmaceuticals.

Caption: Role as a versatile hub in cross-coupling reactions.

Protocol: Representative Suzuki-Miyaura Cross-Coupling

-

Objective: To demonstrate the formation of a C-C bond by coupling the title compound with an arylboronic acid.

-

Methodology:

-

To a reaction vessel, add Methyl 2-bromo-4-fluoro-5-methoxybenzoate (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).

-

Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.

-

Causality: The choice of a specific palladium catalyst and ligand system is crucial and depends on the steric and electronic nature of the coupling partners. Buchwald or Fu ligands are often superior for sterically hindered or deactivated substrates. The base is required to activate the boronic acid to the more nucleophilic boronate species, which is essential for the transmetalation step in the catalytic cycle.

-

-

Heat the reaction mixture (typically 80-100 °C) with stirring for 4-16 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography to isolate the biaryl product.

-

Relevance in Medicinal Chemistry

This building block is frequently employed in the synthesis of small-molecule kinase inhibitors.[4] The substituents are not merely passive handles; they actively contribute to the pharmacokinetic and pharmacodynamic profile of the final drug candidate.

-

Fluorine Atom: Often used as a bioisostere for a hydrogen atom. Its high electronegativity can modulate the pKa of nearby functional groups, improve binding affinity through hydrogen bonding or dipole interactions, and block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug.[5]

-

Methoxy Group: A common feature in drug molecules that can act as a hydrogen bond acceptor and fill hydrophobic pockets in protein targets. Its position can be fine-tuned to optimize binding and selectivity.

-

Scaffold Rigidity: The aromatic core provides a rigid framework to orient other functional groups precisely for optimal interaction with a biological target. The synthetic accessibility from this intermediate allows for the rapid generation of libraries for Structure-Activity Relationship (SAR) studies.[5]

Safety, Handling, and Storage

As with all halogenated organic compounds, proper laboratory safety protocols must be strictly followed.

-

Handling: Use in a well-ventilated chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[7] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][8]

Table 4: GHS Hazard Information (based on similar compounds)

| Hazard Class | Statement | Source |

| Acute Toxicity, Oral | Harmful if swallowed | [7][9] |

| Skin Corrosion/Irritation | Causes skin irritation | [7][9] |

| Eye Damage/Irritation | Causes serious eye irritation | [7][9] |

| STOT-SE | May cause respiratory irritation | [7][9] |

References

-

MySkinRecipes. (n.d.). Methyl 5-bromo-2-fluoro-4-methylbenzoate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 5-Bromo-4-Fluoro-2-Methylbenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-bromo-5-fluoro-2-hydroxybenzoate. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

- Google Patents. (n.d.). Processes for producing 4-bromo-2-methoxybenzaldehyde.

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, spectral analysis, structural elucidation and quantum chemical studies of (E)-Methyl-4-[(2-phenylhydrazono)methyl]benzoate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

Sources

- 1. 949465-86-5|Methyl 5-bromo-2-fluoro-4-methoxybenzoate|BLD Pharm [bldpharm.com]

- 2. 2-Bromo-4-fluoro-5-methyl-benzoic acid methyl ester synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Methyl 5-bromo-2-fluoro-4-methylbenzoate [myskinrecipes.com]

- 5. Methyl 5-Bromo-4-Fluoro-2-Methylbenzoate [myskinrecipes.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. fishersci.com [fishersci.com]

- 9. Methyl 4-bromo-5-fluoro-2-hydroxybenzoate | C8H6BrFO3 | CID 66887268 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of Methyl 2-bromo-4-fluoro-5-methoxybenzoate

An In-Depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-bromo-4-fluoro-5-methoxybenzoate is a key building block in the synthesis of various pharmaceutical compounds. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methoxy group on the benzene ring, makes it a valuable intermediate for introducing these functionalities into larger, more complex molecules. This guide provides a comprehensive overview of a reliable and efficient two-step synthesis of Methyl 2-bromo-4-fluoro-5-methoxybenzoate, starting from the commercially available 3-fluoro-4-methoxybenzoic acid. The synthesis involves the regioselective bromination of the starting material followed by a classic Fischer esterification. This document will detail the reaction mechanisms, experimental protocols, and characterization data, providing researchers with the necessary information to successfully synthesize this important compound.

Introduction: The Strategic Importance of Methyl 2-bromo-4-fluoro-5-methoxybenzoate in Medicinal Chemistry

Substituted benzoic acid derivatives are fundamental scaffolds in the design and synthesis of new therapeutic agents. The title compound, Methyl 2-bromo-4-fluoro-5-methoxybenzoate, is of particular interest due to the presence of multiple functional groups that can be readily modified. The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse molecular fragments. The fluorine atom can enhance the metabolic stability and binding affinity of a drug molecule, while the methoxy group can influence its solubility and electronic properties. Consequently, this compound serves as a versatile starting material for the synthesis of a wide range of biologically active molecules.

Proposed Synthetic Pathway

The synthesis of Methyl 2-bromo-4-fluoro-5-methoxybenzoate can be efficiently achieved in two sequential steps, as illustrated in the workflow diagram below. The synthesis commences with the commercially available 3-fluoro-4-methoxybenzoic acid.

Caption: Overall synthetic workflow for Methyl 2-bromo-4-fluoro-5-methoxybenzoate.

Step 1: Regioselective Bromination of 3-fluoro-4-methoxybenzoic acid

The initial and most critical step is the regioselective bromination of 3-fluoro-4-methoxybenzoic acid to introduce a bromine atom at the C-2 position. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the existing substituents on the benzene ring: the methoxy group (-OCH₃), the fluorine atom (-F), and the carboxylic acid group (-COOH).

The methoxy group is a strong activating group and an ortho-, para-director. The fluorine atom is a deactivating group but is also an ortho-, para-director. The carboxylic acid group is a deactivating group and a meta-director. The position ortho to the powerful activating methoxy group (C-2 and C-6) is highly favored for electrophilic attack. The C-2 position is further activated by the para-directing effect of the fluorine atom. Conversely, the C-6 position is sterically hindered by the adjacent carboxylic acid group. Therefore, the bromination is expected to occur predominantly at the C-2 position.

Caption: Simplified mechanism of electrophilic bromination.

Step 2: Fischer Esterification of 2-bromo-4-fluoro-5-methoxybenzoic acid

The second step involves the conversion of the synthesized 2-bromo-4-fluoro-5-methoxybenzoic acid to its corresponding methyl ester. This is achieved through a Fischer esterification reaction, which involves reacting the carboxylic acid with an excess of methanol in the presence of a catalytic amount of a strong acid, typically sulfuric acid. The excess methanol serves as both a reactant and the solvent, driving the equilibrium towards the formation of the ester.

Experimental Protocols

Materials and Instrumentation

| Material/Instrument | Supplier/Model |

| 3-Fluoro-4-methoxybenzoic acid | Commercially available |

| Bromine (Br₂) | Analytical grade |

| N-Bromosuccinimide (NBS) | Reagent grade |

| Acetic Acid (Glacial) | Analytical grade |

| Methanol (Anhydrous) | HPLC grade |

| Sulfuric Acid (Concentrated) | Analytical grade |

| Sodium Bicarbonate (NaHCO₃) | Reagent grade |

| Sodium Sulfite (Na₂SO₃) | Reagent grade |

| Magnesium Sulfate (Anhydrous) | Reagent grade |

| Rotary Evaporator | Standard laboratory model |

| Magnetic Stirrer with Hotplate | Standard laboratory model |

| NMR Spectrometer | 400 MHz or higher |

| FT-IR Spectrometer | Standard laboratory model |

| Mass Spectrometer | ESI or GC-MS |

Step-by-Step Synthesis

Step 1: Synthesis of 2-bromo-4-fluoro-5-methoxybenzoic acid

-

In a well-ventilated fume hood, dissolve 3-fluoro-4-methoxybenzoic acid (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Slowly add bromine (1.1 eq) dropwise to the stirred solution at room temperature. Alternatively, N-bromosuccinimide (1.1 eq) can be used as the brominating agent.

-

After the addition is complete, heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.

-

The crude product will precipitate out of the solution. If bromine was used, quench any excess by adding a small amount of sodium sulfite solution until the orange color disappears.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to obtain pure 2-bromo-4-fluoro-5-methoxybenzoic acid.

Step 2:

-

To a solution of 2-bromo-4-fluoro-5-methoxybenzoic acid (1.0 eq) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid (approximately 5% of the carboxylic acid weight) dropwise with cooling in an ice bath.

-

Reflux the reaction mixture for 6-8 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 2-bromo-4-fluoro-5-methoxybenzoate.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure product.

Characterization Data

The identity and purity of the synthesized Methyl 2-bromo-4-fluoro-5-methoxybenzoate should be confirmed by standard analytical techniques.

| Property | Expected Value |

| Molecular Formula | C₉H₈BrFO₃[1] |

| Molecular Weight | 263.06 g/mol [1] |

| Appearance | White to off-white solid or oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.5-7.8 (d, 1H), ~7.0-7.3 (d, 1H), ~3.9 (s, 3H), ~3.9 (s, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~165, ~155 (d), ~150, ~120 (d), ~115, ~110 (d), ~60, ~55 |

| FT-IR (KBr, cm⁻¹) | ~1730 (C=O stretch), ~1250 (C-O stretch), ~1050 (C-F stretch) |

| Mass Spectrum (ESI-MS) | m/z: 263.0, 265.0 [M+H]⁺ |

Note: The exact chemical shifts and coupling constants in the NMR spectra may vary slightly depending on the solvent and instrument used.

Safety and Handling

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Reagent-Specific Hazards:

-

Bromine: Highly corrosive and toxic. Handle with extreme care.

-

N-Bromosuccinimide: Irritant. Avoid inhalation and contact with skin.

-

Concentrated Sulfuric Acid: Highly corrosive. Causes severe burns.

-

-

Product Hazards: The target compound, Methyl 2-bromo-4-fluoro-5-methoxybenzoate, and its intermediates should be handled with care. While specific toxicity data is limited, related bromo-fluoro-aromatic compounds are known to be irritants.

Conclusion

This technical guide outlines a robust and efficient two-step synthesis for Methyl 2-bromo-4-fluoro-5-methoxybenzoate. The proposed pathway, involving a regioselective bromination followed by Fischer esterification, is based on well-established chemical principles and analogous transformations reported in the literature. By following the detailed experimental protocols and safety guidelines provided, researchers in the fields of medicinal chemistry and drug development can reliably synthesize this valuable building block for their research endeavors.

References

- Google Patents. CN103102263A - 3-bromine-4-methoxybenzoic acid preparation method and agricultural biological activity.

- Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.

- Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

-

RSC Publishing. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]

Sources

Spectroscopic Analysis of Methyl 2-bromo-4-fluoro-5-methoxybenzoate: A Technical Guide

This technical guide provides a comprehensive analysis of the spectral data for Methyl 2-bromo-4-fluoro-5-methoxybenzoate, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation of the spectral data is grounded in established principles of organic spectroscopy and supported by data from analogous compounds.

Introduction

Methyl 2-bromo-4-fluoro-5-methoxybenzoate is a polysubstituted aromatic ester with a unique substitution pattern that makes it a valuable building block in organic synthesis. The presence of bromo, fluoro, and methoxy substituents on the benzene ring, along with the methyl ester group, gives rise to a distinct spectroscopic signature. Understanding this signature is crucial for reaction monitoring, quality control, and the characterization of novel derivatives. This guide will walk through the predicted and expected spectral data for this compound, explaining the rationale behind the interpretation of each spectroscopic technique.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectral data, the atoms in Methyl 2-bromo-4-fluoro-5-methoxybenzoate are numbered as shown in the diagram below. This numbering system will be used consistently throughout this guide.

Caption: Molecular structure and atom numbering for Methyl 2-bromo-4-fluoro-5-methoxybenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Methyl 2-bromo-4-fluoro-5-methoxybenzoate, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Experimental Protocol for NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.[1]

Sample Preparation:

-

A sample of approximately 5-10 mg of Methyl 2-bromo-4-fluoro-5-methoxybenzoate is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃).

-

Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube.

Instrumental Parameters:

-

¹H NMR: A standard pulse sequence is used with a spectral width of approximately 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence is employed with a spectral width of about 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

The choice of CDCl₃ as the solvent is due to its excellent ability to dissolve a wide range of organic compounds and its relatively simple solvent signal that does not interfere with the analyte's signals.[2] TMS is the universally accepted internal standard for ¹H and ¹³C NMR.[2]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of Methyl 2-bromo-4-fluoro-5-methoxybenzoate is expected to show four distinct signals corresponding to the two aromatic protons and the two methoxy groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.3 - 7.5 | d | 1H | H-3 |

| ~ 6.9 - 7.1 | d | 1H | H-6 |

| ~ 3.9 | s | 3H | C8-H (Ester OCH₃) |

| ~ 3.8 | s | 3H | C9-H (Methoxy OCH₃) |

Interpretation:

-

The aromatic region will display two doublets, each integrating to one proton. The proton at the C-3 position (H-3) is expected to be downfield due to the deshielding effects of the adjacent bromine and the ester group. It will appear as a doublet due to coupling with the fluorine atom at C-4.

-

The proton at the C-6 position (H-6) will be upfield compared to H-3 and will also appear as a doublet due to coupling with the fluorine atom.

-

The two methoxy groups will each appear as a sharp singlet, integrating to three protons each. The ester methoxy protons (C8-H) are typically slightly downfield compared to the aromatic methoxy protons (C9-H).

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 164 - 166 | C-7 (C=O) |

| ~ 150 - 155 (d) | C-4 (C-F) |

| ~ 145 - 150 | C-5 (C-O) |

| ~ 125 - 130 (d) | C-3 |

| ~ 115 - 120 | C-1 |

| ~ 110 - 115 (d) | C-6 |

| ~ 105 - 110 | C-2 (C-Br) |

| ~ 55 - 60 | C-9 (Methoxy OCH₃) |

| ~ 52 - 55 | C-8 (Ester OCH₃) |

Interpretation:

-

The carbonyl carbon (C-7) of the ester group is expected to be the most downfield signal.

-

The carbon atom attached to the fluorine (C-4) will appear as a doublet due to one-bond C-F coupling, which is typically large (around 240-260 Hz).

-

The carbons of the aromatic ring will appear in the range of 105-155 ppm. Their specific chemical shifts are influenced by the electronic effects of the substituents. The carbon attached to bromine (C-2) will be relatively upfield for a substituted aromatic carbon.

-

The two methoxy carbons (C-8 and C-9) will appear in the upfield region of the spectrum.

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations.

Experimental Protocol for IR Spectroscopy

The IR spectrum of a solid sample like Methyl 2-bromo-4-fluoro-5-methoxybenzoate can be obtained using the KBr pellet method or Attenuated Total Reflectance (ATR).[3][4]

KBr Pellet Method:

-

A small amount of the sample (1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

The pellet is placed in the sample holder of the IR spectrometer for analysis.

ATR Method:

-

A small amount of the solid sample is placed directly onto the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The spectrum is then recorded.

The choice of method depends on the sample amount and the desired speed of analysis. ATR is generally faster and requires less sample preparation.

Predicted IR Spectral Data

The IR spectrum of Methyl 2-bromo-4-fluoro-5-methoxybenzoate is expected to show characteristic absorption bands for the ester, aromatic, and ether functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch (OCH₃) |

| ~ 1730 - 1715 | Strong | C=O stretch (Ester) |

| ~ 1600, 1500 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~ 1250 - 1200 | Strong | Asymmetric C-O-C stretch (Ester) |

| ~ 1100 - 1000 | Strong | Symmetric C-O-C stretch (Ester and Ether) |

| ~ 1200 - 1150 | Strong | C-F stretch |

| ~ 700 - 500 | Medium-Strong | C-Br stretch |

Interpretation:

-

A strong, sharp peak around 1720 cm⁻¹ is the most characteristic absorption and is indicative of the carbonyl group (C=O) of the ester.[5]

-

The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations around 1600 and 1500 cm⁻¹.

-

The strong absorptions in the 1250-1000 cm⁻¹ region are due to the C-O stretching vibrations of the ester and the methoxy ether group.

-

A strong band in the 1200-1150 cm⁻¹ region is expected for the C-F stretching vibration.

-

The C-Br stretching vibration will appear in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol for Mass Spectrometry

Electron Ionization (EI) is a common technique for the mass analysis of relatively small, volatile organic molecules.[6][7]

Instrumental Parameters:

-

A small amount of the sample is introduced into the ion source of the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).

-

This causes the molecule to ionize and fragment.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

The high energy of the electron beam in EI-MS leads to extensive fragmentation, providing a detailed fragmentation pattern that can be used for structural analysis.[8]

Predicted Mass Spectral Data

The mass spectrum of Methyl 2-bromo-4-fluoro-5-methoxybenzoate is expected to show a characteristic molecular ion peak and several fragment ions.

| m/z | Interpretation |

| 262/264 | Molecular ion ([M]⁺) and its isotope ([M+2]⁺) |

| 231/233 | [M - OCH₃]⁺ |

| 203/205 | [M - COOCH₃]⁺ |

| 183 | [M - Br]⁺ |

| 155 | [M - Br - CO]⁺ |

Interpretation:

-

The molecular ion peak is expected at m/z 262 and 264, with a relative intensity of approximately 1:1. This characteristic isotopic pattern is due to the presence of a bromine atom (isotopes ⁷⁹Br and ⁸¹Br have nearly equal natural abundance).[9][10]

-

Loss of the methoxy radical from the ester group would result in a fragment ion at m/z 231/233.

-

Loss of the entire methoxycarbonyl radical would give a fragment at m/z 203/205.

-

Loss of the bromine atom would lead to a fragment at m/z 183.

-

Subsequent loss of carbon monoxide from the [M - Br]⁺ fragment would result in an ion at m/z 155.

Caption: A simplified predicted fragmentation pathway for Methyl 2-bromo-4-fluoro-5-methoxybenzoate in EI-MS.

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive approach to the structural elucidation of Methyl 2-bromo-4-fluoro-5-methoxybenzoate. The predicted spectral data, based on the known effects of the various functional groups and substituents, offer a clear and consistent picture of the molecule's structure. The ¹H and ¹³C NMR spectra reveal the connectivity of the carbon and hydrogen atoms, while the IR spectrum confirms the presence of the key functional groups. Finally, the mass spectrum provides the molecular weight and a characteristic fragmentation pattern that corroborates the proposed structure. This guide serves as a valuable resource for scientists working with this important synthetic intermediate, enabling them to confidently characterize their materials and advance their research and development efforts.

References

-

PubChem. Methyl 4-bromo-5-fluoro-2-nitrobenzoate. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy, 33(9), 22-26. [Link]

-

University of Colorado Boulder. Sample preparation for FT-IR. [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

-

Scribd. NMR Analysis of Esters and Aromatic Compounds. [Link]

-

Clark, J. (2023). Mass spectra - the M+2 peak. Chemguide. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]

-

Chemistry LibreTexts. (2022). 3.1: Electron Ionization. [Link]

-

Gibson, J. A., et al. (2005). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Journal of bacteriology, 187(19), 6599–6606. [Link]

-

Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry, 13(2). [Link]

-

Dibeler, V. H., & Mohler, F. L. (1950). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 45(5), 441. [Link]

-

Palacký University Olomouc. Table of Characteristic IR Absorptions. [Link]

-

Drawell. Sample Preparation for FTIR Analysis. [Link]

-

JoVE. Video: NMR Spectroscopy of Aromatic Compounds. [Link]

-

ResearchGate. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. [Link]

-

The Organic Chemistry Tutor. (2023). Bromo pattern in Mass Spectrometry. YouTube. [Link]

-

Emory University. Mass Spectrometry Ionization Methods. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-241. [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry. [Link]

-

Mátyus, P., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(8), 737-740. [Link]

-

Grimme, S. (2016). How to Compute Electron Ionization Mass Spectra from First Principles. The Journal of Physical Chemistry A, 120(21), 3743-3751. [Link]

-

University of Wisconsin. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. [Link]

-

Chalmers, J. M. (2012). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. [Link]

-

Michalska, D., et al. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Minerals, 12(12), 1599. [Link]

-

Talanta. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. [Link]

-

MIT OpenCourseWare. (2021). 15. NMR Spectroscopy Esterification Lecture Part 3. YouTube. [Link]

-

Organic Chemistry Data. (2021). Interpreting Aromatic NMR Signals. YouTube. [Link]

-

Chemistry Steps. Interpreting IR Spectra. [Link]

-

RSC Publishing. Substituent Effects on IH and 13C NMR Chemical Shifts in Titanocene Benzoates. [Link]

-

University of Colorado Boulder. IR Spectroscopy of Solids. [Link]

-

Beilstein Journals. Supplementary Information. [Link]

-

ResearchGate. (PDF) 2-Bromo-4-methylbenzonitrile. [Link]

-

ResearchGate. 13 C-NMR spectra of cellulose benzoates prepared under different.... [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 14-20. [Link]

-

Michigan State University. Proton NMR Table. [Link]

-

University of California, Riverside. Ionization Methods in Organic Mass Spectrometry. [Link]

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. eng.uc.edu [eng.uc.edu]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rroij.com [rroij.com]

- 8. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. youtube.com [youtube.com]

A Comprehensive Technical Guide to the Safe Handling of Methyl 2-bromo-4-fluoro-5-methoxybenzoate

Introduction: Methyl 2-bromo-4-fluoro-5-methoxybenzoate is a substituted aromatic carboxylate that serves as a valuable building block in modern organic synthesis. Its poly-functionalized structure, featuring bromo, fluoro, and methoxy groups, makes it an important intermediate in the development of complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2] The strategic placement of a bromine atom provides a reactive handle for cross-coupling reactions, enabling the construction of intricate molecular architectures.[1][2]

However, the same structural features that make this compound synthetically useful also necessitate a rigorous and informed approach to its handling and safety. As with many halogenated aromatic compounds, there are potential toxicological concerns that must be addressed through robust safety protocols. This guide provides an in-depth analysis of the potential hazards associated with Methyl 2-bromo-4-fluoro-5-methoxybenzoate, drawing upon data from structurally analogous compounds to establish best practices for its safe handling, storage, and disposal. This document is intended for researchers, chemists, and drug development professionals who may work with this or similar reagents.

Section 1: Compound Profile & Physicochemical Properties

While specific, experimentally verified data for Methyl 2-bromo-4-fluoro-5-methoxybenzoate is not widely published, its properties can be reliably inferred from its chemical structure and data available for closely related analogs.

| Property | Value / Description | Source / Rationale |

| IUPAC Name | Methyl 2-bromo-4-fluoro-5-methoxybenzoate | IUPAC Nomenclature |

| Molecular Formula | C₉H₈BrFO₃ | --- |

| Molecular Weight | 263.06 g/mol | --- |

| Appearance | Likely a colorless to light yellow liquid or a low-melting solid. | Based on analogs like Methyl 2-bromo-4-fluorobenzoate (liquid) and Methyl 4-bromo-2-methoxybenzoate (low-melting solid).[3] |

| Solubility | Expected to be slightly soluble in water and soluble in common organic solvents (e.g., ethanol, methanol, ethers). | Based on Methyl 2-bromo-4-fluorobenzoate.[3] |

| Stability | Stable under recommended storage conditions. May decompose in the presence of strong acids or bases. | Based on Methyl 2-bromo-4-fluorobenzoate.[3] |

| Reactivity | The C-Br bond is a primary site for reactivity, particularly in metal-catalyzed cross-coupling reactions. The ester can be hydrolyzed under acidic or basic conditions. | General chemical principles and use as a synthetic intermediate.[1][2] |

Section 2: Hazard Identification and GHS Classification

| Hazard Class & Category | GHS Hazard Statement | Rationale based on Analogous Compounds |

| Acute Toxicity, Oral (Category 3/4) | H301: Toxic if swallowed H302: Harmful if swallowed | Several analogs, including Methyl 2-bromo-4-fluorobenzoate and Methyl 4-bromo-2-methoxybenzoate, are classified as H301 (Toxic if swallowed).[4][5] Others, like Methyl 2-bromo-4,5-difluorobenzoate, are classified as H302 (Harmful if swallowed).[6] |

| Skin Corrosion / Irritation (Category 2) | H315: Causes skin irritation | Analogs such as Methyl 2-bromo-4,5-difluorobenzoate and Methyl 4-bromo-5-fluoro-2-nitrobenzoate are known skin irritants.[6][7] |

| Serious Eye Damage / Eye Irritation (Category 2A) | H319: Causes serious eye irritation | This is a common classification for related compounds, including Methyl 2-bromo-4,5-difluorobenzoate.[6][7] |

| Specific Target Organ Toxicity — Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of dust or vapors can irritate the respiratory tract, a known hazard for similar aryl halides.[4][6][7] |

Hazard Pictograms:

Signal Word: Danger

Section 3: Core Principles of Risk Mitigation

A proactive approach to safety is paramount. The foundation of safe laboratory practice rests on the "Hierarchy of Controls," which prioritizes the most effective measures. For a chemical like Methyl 2-bromo-4-fluoro-5-methoxybenzoate, this hierarchy is applied as follows:

-

Elimination/Substitution: In a research context, eliminating the chemical is not feasible. Substitution with a less hazardous reagent should be considered if scientifically viable.

-

Engineering Controls: These are the most critical physical controls to prevent exposure. All work with this compound must be conducted in a certified chemical fume hood.[6] An emergency eyewash station and safety shower must be immediately accessible.[6]

-

Administrative Controls: These are the work practices and procedures, such as developing Standard Operating Procedures (SOPs), providing thorough training, and restricting access to authorized personnel only.

-

Personal Protective Equipment (PPE): PPE is the last line of defense, used to protect the user from exposure when engineering and administrative controls cannot eliminate all risks.[8]

Caption: A logical workflow for assessing risk before handling the compound.

Section 4: Safe Handling Protocols

Adherence to a strict, step-by-step protocol is essential to minimize exposure risk. The causality behind each step is rooted in the compound's hazard profile.

Protocol for Weighing and Transferring:

-

Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items.

-

Don PPE: Put on all required PPE as specified in Section 6. This is non-negotiable.

-

Transfer to Hood: Transport the sealed container of Methyl 2-bromo-4-fluoro-5-methoxybenzoate to the chemical fume hood.

-

Weighing: If weighing a solid form, tare a clean, tared container on a balance inside the hood. Carefully transfer the required amount using a clean spatula. Avoid creating dust.[9] If it is a liquid, use a calibrated pipette or syringe.

-

Reaction Addition: Add the compound to the reaction vessel slowly and carefully, ensuring the vessel is well within the fume hood.

-

Seal and Clean: Immediately and tightly seal the source container. Wipe down the spatula and any affected surfaces within the hood with a solvent-dampened cloth, which should then be disposed of as hazardous waste.

-

Post-Handling: All subsequent work with the open reaction must remain within the fume hood.

Caption: Step-by-step protocol for safely handling the reagent in a lab setting.

Section 5: Personal Protective Equipment (PPE) Specification

The selection of appropriate PPE is critical and must be based on a thorough risk assessment.[10]

-

Hand Protection: Chemical-resistant gloves are mandatory.[8] Nitrile gloves are a common choice for incidental contact, but for extended use or immersion, heavier-duty gloves may be required. Always inspect gloves for tears or holes before use and use proper removal techniques to avoid contaminating your skin.[4]

-

Eye Protection: Chemical safety goggles that provide a seal around the eyes are required.[9][11] A face shield should be worn over the goggles if there is a significant splash hazard.[6]

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required at all times.[10] For tasks with a higher risk of splashing, a chemical-resistant apron may be necessary.[8]

-

Respiratory Protection: Work must be conducted in a fume hood, which serves as the primary respiratory protection. If, in an emergency situation, there is a risk of exposure outside of a hood, a respirator with appropriate cartridges (e.g., organic vapor/acid gas) must be used.[4] All respirator use must comply with a formal respiratory protection program.

Section 6: Storage and Disposal

Proper management of the chemical when not in use is as important as its handling.

-

Storage: Store containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][9] Ensure the container is tightly closed to prevent leaks and potential moisture exposure.[4][9]

-

Disposal: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste. Dispose of the material through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[4] Do not allow the product to enter drains.[4]

Section 7: Emergency Response Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

-

Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[12] Seek immediate medical attention.[12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air immediately.[4] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Ingestion: DO NOT induce vomiting. Never give anything by mouth to an unconscious person.[4] Rinse the mouth with water. Call a physician or poison control center immediately.[4][13]

Caption: A clear workflow for responding to an accidental chemical spill.

Conclusion

Methyl 2-bromo-4-fluoro-5-methoxybenzoate is a potent synthetic tool whose utility is matched by its potential hazards. A comprehensive understanding of its toxicological profile, inferred from closely related structures, mandates the use of stringent safety measures. The core tenets of safe handling—utilizing engineering controls like fume hoods, wearing appropriate PPE, and adhering to established protocols—are not merely recommendations but necessities. By integrating the principles and procedures outlined in this guide, researchers and scientists can effectively mitigate risks, ensuring both personal safety and the integrity of their work.

References

- Capot Chemical. (2015-12-02). MSDS of Methyl 2-bromo-4-fluorobenzoate.

- RIFM. (2023-12-05). RIFM fragrance ingredient safety assessment, methyl o-methoxybenzoate, CAS registry number 606-45-1. Food and Chemical Toxicology.

- PubChem. Methyl 4-bromo-2-methoxybenzoate (CID 15128242).

- SynQuest Labs. Safety Data Sheet: Methyl 2-bromo-4,5-difluorobenzoate.

- Fisher Scientific. (2015-03-04). Safety Data Sheet: 2-Bromo-4-methylbenzoic acid.

- MySkinRecipes. Methyl 4-bromo-2-fluoro-6-methoxybenzoate.

- PubChem. Methyl 4-bromo-5-fluoro-2-nitrobenzoate (CID 67473451).

- Sigma-Aldrich. Methyl 4-bromo-2-methoxybenzoate 98 (CAS 139102-34-4).

- MySkinRecipes. Methyl 5-Bromo-4-Fluoro-2-Methylbenzoate.

- Centers for Disease Control and Prevention. (2024-09-06). Bromine | Chemical Emergencies.

- SAMS Solutions. (2024-08-27). Protective Gear for Chemical Handling Must-Have Equipment.

- New Jersey Department of Health. Bromine - Hazardous Substance Fact Sheet.

- Healthy Bean. (2023-04-12). PPE for Chemical Handling: A Quick Guide.

- Hazmat School. (2022-12-07). 5 Types of PPE for Hazardous Chemicals.

- Autech Industry Co.,Ltd. Methyl 2-bromo-4-fluorobenzoate 98% CAS: 653-92-9.

Sources

- 1. Methyl 4-bromo-2-fluoro-6-methoxybenzoate [myskinrecipes.com]

- 2. Methyl 5-Bromo-4-Fluoro-2-Methylbenzoate [myskinrecipes.com]

- 3. Methyl 2-bromo-4-fluorobenzoate 98% CAS: 653-92-9 - Manufacturer and Supplier | New Venture [nvchem.net]

- 4. capotchem.com [capotchem.com]

- 5. Methyl 4-bromo-2-methoxybenzoate | C9H9BrO3 | CID 15128242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. synquestlabs.com [synquestlabs.com]

- 7. Methyl 4-bromo-5-fluoro-2-nitrobenzoate | C8H5BrFNO4 | CID 67473451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sams-solutions.com [sams-solutions.com]

- 9. fishersci.com [fishersci.com]

- 10. hazmatschool.com [hazmatschool.com]

- 11. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]

- 12. nj.gov [nj.gov]

- 13. Bromine | Chemical Emergencies | CDC [cdc.gov]

Methyl 2-bromo-4-fluoro-5-methoxybenzoate solubility

An In-Depth Technical Guide to the Solubility of Methyl 2-bromo-4-fluoro-5-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the solubility characteristics of methyl 2-bromo-4-fluoro-5-methoxybenzoate, a compound of interest in pharmaceutical and chemical synthesis. In the absence of extensive published solubility data for this specific molecule, this document synthesizes information from structurally related compounds, fundamental chemical principles, and established methodologies to offer a predictive and practical understanding of its solubility profile.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical parameter in the field of drug development. It profoundly influences a compound's bioavailability, formulation, and ultimately, its therapeutic efficacy. For a molecule like methyl 2-bromo-4-fluoro-5-methoxybenzoate, which serves as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs), a thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and formulation strategies.[1]

This guide will delve into the predicted solubility of methyl 2-bromo-4-fluoro-5-methoxybenzoate in various solvents, the underlying chemical principles governing its solubility, a detailed experimental protocol for solubility determination, and the implications of its solubility profile in a research and development context.

Physicochemical Properties and Predicted Solubility

Molecular Structure Analysis:

Methyl 2-bromo-4-fluoro-5-methoxybenzoate possesses a substituted benzene ring, which is inherently nonpolar. The presence of a methyl ester group (-COOCH₃) adds some polar character. The halogen substituents (bromo and fluoro) and the methoxy group (-OCH₃) further influence the molecule's polarity and its ability to interact with different solvents. The methoxy group, in particular, may slightly enhance solubility and stability in certain synthetic processes.[1]

Predicted Solubility Profile:

Based on the general principle of "like dissolves like," and data from structurally similar compounds, the following solubility profile can be anticipated:

-

Aqueous Solubility: The presence of the large, substituted aromatic ring suggests that methyl 2-bromo-4-fluoro-5-methoxybenzoate will have very low solubility in water. A related compound, methyl 2-bromo-5-methoxybenzoate, is reported to be not miscible in water.[2] Similarly, methyl 2-bromo-4-fluorobenzoate is described as only slightly soluble in water.[3]

-

Organic Solvent Solubility: The compound is expected to be readily soluble in a range of common organic solvents. This is supported by the fact that methyl 2-bromo-4-fluorobenzoate is easily soluble in organic solvents like ethanol, methanol, and ether.[3]

Table 1: Predicted Solubility of Methyl 2-bromo-4-fluoro-5-methoxybenzoate

| Solvent Class | Specific Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water | Very Low / Immiscible | The large nonpolar aromatic structure outweighs the polarity of the ester and methoxy groups. |

| Methanol, Ethanol | High | The alcohol's ability to engage in dipole-dipole interactions and hydrogen bonding with the ester and methoxy groups, coupled with its alkyl chain's interaction with the aromatic ring, promotes solubility.[3] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone | High | These solvents have strong dipole moments that can effectively solvate the polar regions of the molecule. |

| Nonpolar | Hexane, Toluene | Moderate to High | The nonpolar aromatic ring of the solute will interact favorably with these nonpolar solvents through London dispersion forces. |

| Chlorinated | Dichloromethane, Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds. |

The Science Behind Solubility: A Deeper Dive

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. For methyl 2-bromo-4-fluoro-5-methoxybenzoate, the key factors are:

-

Van der Waals Forces: The bulky aromatic ring and the bromine atom contribute significantly to London dispersion forces, which are the primary interactions with nonpolar solvents.

-

Dipole-Dipole Interactions: The ester and methoxy groups, along with the carbon-halogen bonds, create permanent dipoles within the molecule, allowing for favorable interactions with polar solvents.

-

Hydrogen Bonding: While the molecule itself cannot donate a hydrogen bond, the oxygen atoms of the ester and methoxy groups can act as hydrogen bond acceptors, contributing to its solubility in protic solvents like alcohols.[4]

The overall polarity of the molecule is a balance between its non-polar and polar regions. The presence of multiple substituents on the benzene ring can also influence crystal lattice energy in the solid state, which in turn affects the energy required to dissolve the compound.

Experimental Determination of Solubility: A Validated Protocol

Given the lack of specific published data, experimental determination is crucial. The following is a robust, step-by-step protocol for determining the solubility of methyl 2-bromo-4-fluoro-5-methoxybenzoate.

Objective: To quantitatively determine the solubility of methyl 2-bromo-4-fluoro-5-methoxybenzoate in a selected range of solvents at a controlled temperature.

Materials:

-

Methyl 2-bromo-4-fluoro-5-methoxybenzoate (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Methodology: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for solubility measurement.[5]

Step 1: Preparation of Saturated Solutions

-

Accurately weigh an excess amount of methyl 2-bromo-4-fluoro-5-methoxybenzoate into several vials.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that a saturated solution is formed.

Step 2: Phase Separation

-

After equilibration, remove the vials from the shaker.

-

Allow the vials to stand undisturbed for a short period to let any undissolved solid settle.

-

To ensure complete removal of solid particles, centrifuge the vials at a high speed.

Step 3: Sample Analysis

-

Carefully withdraw a known volume of the clear supernatant from each vial.

-

Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved solute.

Step 4: Calculation of Solubility

Solubility (g/L) = Concentration of the diluted sample (g/L) × Dilution factor

Self-Validation and Trustworthiness:

-

Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. The solubility value should be consistent across the later time points.

-

Calibration: The analytical instrument must be properly calibrated with standard solutions of known concentrations of methyl 2-bromo-4-fluoro-5-methoxybenzoate.

-

Replicates: The experiment should be performed in triplicate for each solvent to ensure the reproducibility and statistical validity of the results.

Visualizing the Process

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Diagram 2: Factors Influencing Solubility

Caption: Interrelated factors governing the solubility of a compound.

Conclusion: Practical Implications for the Scientist

A comprehensive understanding of the solubility of methyl 2-bromo-4-fluoro-5-methoxybenzoate is essential for its effective use in research and development. While this guide provides a robust predictive framework and a reliable experimental protocol, it is imperative for researchers to perform their own solubility studies under their specific experimental conditions. The information presented herein serves as a foundational resource to guide experimental design and to anticipate the behavior of this compound in various solvent systems, thereby accelerating the pace of discovery and development.

References

-

Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, methyl o-methoxybenzoate, CAS registry number 606-45-1. Food and Chemical Toxicology, 183, 114337. [Link]

-

MySkinRecipes. (n.d.). Methyl 4-bromo-2-fluoro-6-methoxybenzoate. Retrieved from [Link]

-

LookChem. (n.d.). Methyl 2-bromo-4-fluorobenzoate 98% CAS: 653-92-9. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-bromo-4-methoxybenzoate. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Factors That Affect Solubility. Retrieved from [Link]

-

University of Technology, Iraq. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Northern Kentucky University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Capot Chemical. (2015). MSDS of Methyl 2-bromo-4-fluorobenzoate. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Collett, J. H., & Koo, L. (1975). Interaction of substituted benzoic acids with polysorbate 20 micelles. Journal of Pharmaceutical Sciences, 64(7), 1253–1255. [Link]

-

PubChem. (n.d.). Methyl 4-bromo-5-fluoro-2-nitrobenzoate. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenol. Retrieved from [Link]

Sources

- 1. Methyl 4-bromo-2-fluoro-6-methoxybenzoate [myskinrecipes.com]

- 2. METHYL 2-BROMO-5-METHOXYBENZOATE CAS#: 35450-36-3 [m.chemicalbook.com]

- 3. Methyl 2-bromo-4-fluorobenzoate 98% CAS: 653-92-9 - Manufacturer and Supplier | New Venture [nvchem.net]

- 4. Sodium benzoate: Polarity; Functions and Applications_Chemicalbook [chemicalbook.com]

- 5. youtube.com [youtube.com]

Electronic effects of substituents in Methyl 2-bromo-4-fluoro-5-methoxybenzoate

An In-Depth Technical Guide to the Electronic Effects of Substituents in Methyl 2-bromo-4-fluoro-5-methoxybenzoate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The electronic landscape of a polysubstituted aromatic ring is a complex interplay of inductive and resonance effects, which collectively dictate the molecule's reactivity, stability, and potential for interaction in biological systems. This guide provides a comprehensive analysis of Methyl 2-bromo-4-fluoro-5-methoxybenzoate, a molecule featuring a rich combination of electron-donating and electron-withdrawing substituents. We will deconstruct the individual electronic contributions of the bromo, fluoro, methoxy, and methyl ester groups, and then synthesize this understanding to predict the overall electron density distribution and reactivity of the aromatic core. This theoretical framework is substantiated by detailed, field-proven experimental protocols for synthesis, spectroscopic characterization, and kinetic analysis, providing a self-validating system for researchers.

The Theoretical Bedrock: Understanding Substituent Electronic Effects

The reactivity of an aromatic ring is fundamentally tied to the availability of its π-electrons to an incoming electrophile. Substituents modulate this availability through two primary mechanisms: the inductive effect and the resonance effect.

-

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the electronegativity difference between a substituent and the ring carbon to which it is attached. Electron-withdrawing groups (EWGs) like halogens possess a negative inductive (-I) effect, pulling electron density away from the ring.[1][2] Conversely, electron-donating groups (EDGs) like alkyl groups have a positive inductive (+I) effect.

-

Resonance (Mesomeric) Effect (M): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring.[3] Substituents with lone pairs, such as a methoxy group (-OCH₃), can donate electron density into the ring, exerting a positive resonance (+M) effect.[4] Groups with π-bonds that can conjugate with the ring, like a carbonyl, withdraw electron density and exert a negative resonance (-M) effect.

Quantifying Electronic Influence: The Hammett and Taft Equations

To move beyond qualitative descriptions, physical organic chemistry employs Linear Free Energy Relationships (LFERs). The most prominent of these is the Hammett equation , which provides a quantitative measure of a substituent's electronic influence from the meta or para position.[5][6][7][8]

log(k/k₀) = ρσ

Where:

-

k is the rate constant for the substituted reaction.

-

k₀ is the rate constant for the unsubstituted reaction.

-

σ (sigma) is the substituent constant , which depends only on the substituent and its position (meta or para). A positive σ indicates an electron-withdrawing group, while a negative σ indicates an electron-donating group.[9]

-

ρ (rho) is the reaction constant , which indicates the sensitivity of a given reaction to substituent effects.[7]

For ortho-substituted systems where steric hindrance is a factor, the Taft equation provides a more complete picture by separating polar (inductive) and steric effects.[10][11][12]

log(k/k₀) = ρσ + δEₛ

Where:

-

σ* is the polar substituent constant (primarily inductive).

-

Eₛ is the steric substituent constant.[13]

-

ρ* and δ are the corresponding reaction sensitivity constants.

Deconstruction of Substituents on the Benzoate Core

The electronic character of Methyl 2-bromo-4-fluoro-5-methoxybenzoate is determined by the combined influence of its four distinct substituents.

The Methyl Ester Group (-COOCH₃)

Positioned at C1, the methyl ester is a moderately deactivating group .

-

-I Effect: The electronegative oxygen atoms pull electron density away from the ring through the sigma bond.

-

-M Effect: The carbonyl group (C=O) is a strong π-acceptor. It withdraws π-electron density from the ring via resonance, delocalizing it onto the oxygen atom. Due to these combined effects, the ester group reduces the nucleophilicity of the benzene ring and acts as a meta-director for electrophilic aromatic substitution (EAS).[3][14]

The Bromo Group (-Br)

Located at C2, the bromo group exhibits dual electronic behavior characteristic of halogens.

-

-I Effect: Bromine is highly electronegative and strongly withdraws electron density inductively, deactivating the ring.[15]

-

+M Effect: The lone pairs on the bromine atom can be delocalized into the aromatic π-system. This resonance donation is weak due to the poor orbital overlap between carbon's 2p and bromine's 4p orbitals.[15] Despite being a deactivator overall, the weak +M effect enriches the electron density at the ortho and para positions relative to the meta position, making the bromo group an ortho, para-director .[16][17]

The Fluoro Group (-F)

Situated at C4, the fluoro group is the most electronegative halogen, leading to a powerful inductive effect.

-